

# Application Notes: Sodium Sulfide Toning of Black and White Photographic Prints

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## Compound of Interest

Compound Name:	Sodium sulfide
Cat. No.:	B031361

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## 1.0 Introduction

**Sodium sulfide** toning is a traditional chemical process used to alter the color and enhance the archival stability of black-and-white photographic prints. The process converts the metallic silver (Ag) that forms the image into silver sulfide (Ag<sub>2</sub>S).[1][2][3] Silver sulfide is a more stable compound than metallic silver, offering significant protection against environmental pollutants and degradation, which can cause fading and color shifts over time.[1][2][4][5]

Aesthetically, **sodium sulfide** toning imparts a characteristic sepia or brown hue to the print, with the final color ranging from a yellowish-brown to a deep chocolate brown depending on the specific protocol and materials used.[6] The most common method is an indirect, two-bath process involving a bleaching step followed by a toning step.[2][6][7] This technique offers a high degree of control over the final appearance of the print and is valued for both its artistic effects and its contribution to the longevity of the photographic image.[7][8]

## 2.0 Critical Safety Precautions

Handling the chemicals involved in sulfide toning requires strict adherence to safety protocols. The primary hazards are the corrosiveness of the solutions and the potential release of highly toxic hydrogen sulfide gas.

- **Hydrogen Sulfide (H<sub>2</sub>S) Gas:** **Sodium sulfide** reacts with acids or moisture to release hydrogen sulfide gas, which has a characteristic "rotten egg" smell.[7][9] H<sub>2</sub>S is extremely

toxic and can cause headache, confusion, and respiratory failure.[10] Critically, toxic levels of the gas can dull the sense of smell, providing a false sense of security.[10]

- Corrosivity: **Sodium sulfide** solutions are alkaline and corrosive, capable of causing severe chemical burns to the skin and eyes upon direct contact.[9][11]
- Ventilation: All steps of the toning process must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] Toning outdoors is a viable alternative to ensure adequate ventilation.[10][12]
- Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat or protective apron must be worn.[7][9][13]
- Storage: **Sodium sulfide** should be stored in a cool, dry, well-ventilated location in a tightly sealed container, kept separate from all acids and acidic materials.[7][9][13]
- First Aid:
  - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11]
  - Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.
  - Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]
- Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.[7] Never pour sulfide solutions down the drain with acidic waste, such as stop bath or fixer, to prevent the generation of H<sub>2</sub>S gas.[10]

### 3.0 Chemical Mechanism

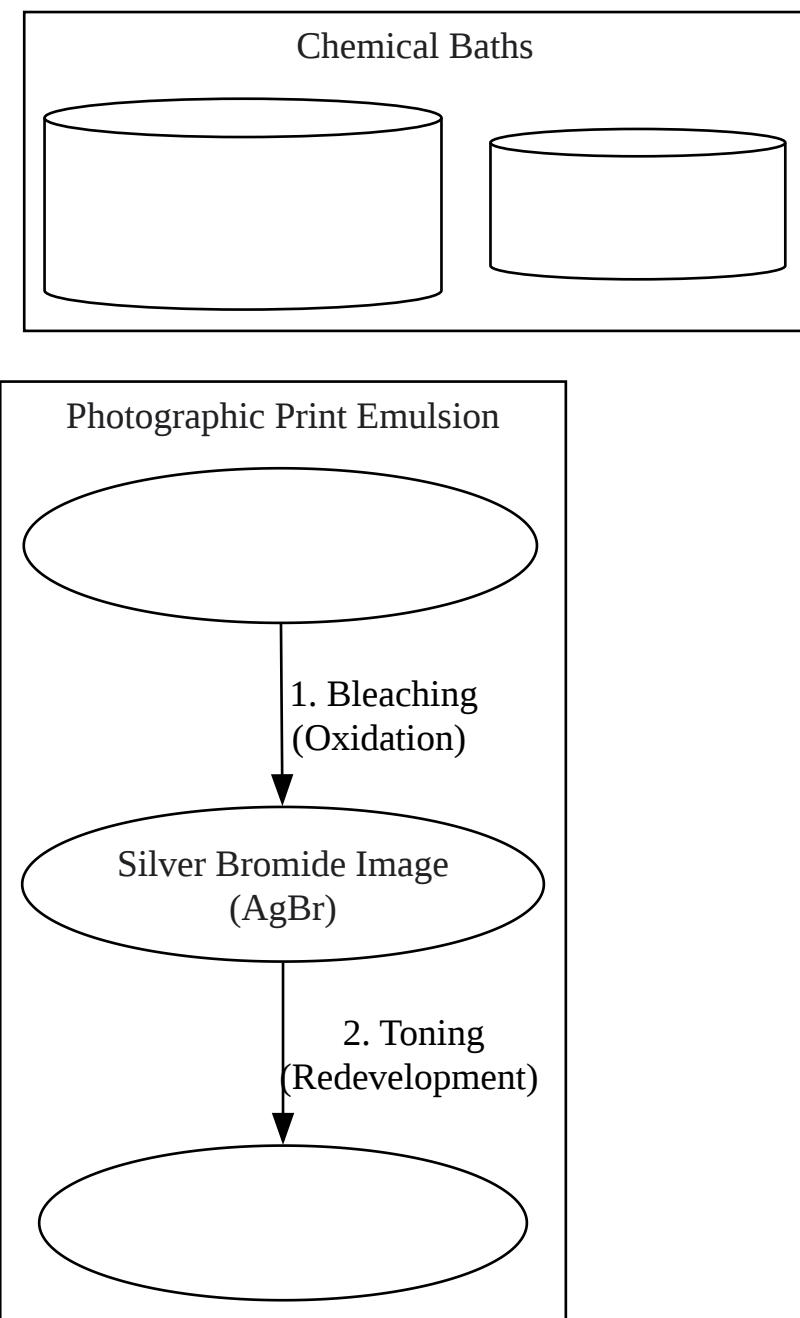
The most common **sodium sulfide** toning process is an indirect, two-bath procedure.

- Bleaching: The fully processed and washed photographic print, which contains the image as metallic silver (Ag), is first immersed in an oxidizing bleach. This bath typically contains

potassium ferricyanide and potassium bromide.[14][15] The bleach converts the metallic silver back into a silver halide (silver bromide, AgBr), rendering the image faint or nearly invisible.[3][6][7]

- Toning (Redevelopment): After a thorough wash to remove residual bleach, the print is placed in the **sodium sulfide** toner bath. The sulfide ions ( $S^{2-}$ ) in the solution react with the silver bromide to form silver sulfide ( $Ag_2S$ ), a stable, brownish compound.[2][3][5] This step redevelops the image with the characteristic sepia tone.

An alternative, less common method is direct toning with a polysulfide solution, which can convert the silver image to silver sulfide in a single bath without a preceding bleach step.[6]



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#### 4.0 Data Presentation

Quantitative parameters for toning can be varied to achieve different results. The following tables summarize common formulations and working parameters.

Table 1: Stock and Working Solution Formulations

Solution Type	Component	Concentration / Amount	Notes	Source(s)
Bleach (Stock)	Potassium Ferricyanide	10 - 32 g	Used to convert metallic silver to silver halide.	[14][16]
	Potassium Bromide	5 - 32 g	Restrainer, ensures clean bleaching action.	[14][16]
	Water	to make 1 L	Distilled water is recommended.	[14][16]
Toner (Stock)	Sodium Sulfide (anhydrous)	3.2 - 35 g	The active toning agent. Handle with extreme care.	[14][15]
	Water	to make 1 L	Distilled water is recommended.	[14][15]
Working Bleach	Bleach Stock Solution	1 part	Dilutions can be increased (e.g., 1+10) for slower, more controlled bleaching.	[12]
	Water	4 - 10 parts		[12]
Working Toner	Toner Stock Solution	1 part	Greater dilutions (up to 1+200) slow the toning action for subtle effects.	[1]

|| Water | 4 - 20 parts | | [12] |

Table 2: Experimental Process Parameters

Process Step	Parameter	Range	Typical Value	Notes	Source(s)
Pre-Soak	Time	1 - 5 min	2 min	Ensures even absorption of bleach.	-
Bleaching	Time	10 sec - 5 min	20 - 60 sec	Partial bleaching affects highlights first, leading to split-toning. Complete bleaching affects all tones.	[15][16]
	Temperature	18 - 24 °C	20 °C	Higher temperatures accelerate the reaction.	[14]
Post-Bleach Wash	Time	5 - 20 min	5 min (RC) / 10 min (Fiber)	Crucial for removing all yellow bleach stain to prevent contamination of the toner.	[12][17]

Process Step	Parameter	Range	Typical Value	Notes	Source(s)
Toning	Time	30 sec - 3 min	1 min	Tone to completion for maximum archival benefit, or pull early for desired color.	<a href="#">[15]</a> <a href="#">[16]</a>
	Temperature	18 - 24 °C	20 °C	Warmer toner works faster.	<a href="#">[6]</a>

| Final Wash | Time | 5 min (RC) / 30-60 min (Fiber) | 30 min (Fiber) | Essential for removing residual chemicals to ensure archival stability. |[\[12\]](#)[\[18\]](#) |

## 5.0 Experimental Protocols

This protocol describes the standard, indirect two-bath toning process for one 8x10-inch fiber-based photographic print. All steps should be performed under normal room lighting.

### 5.1 Materials and Reagents

- Fully processed, washed, and dried black-and-white silver gelatin print
- Potassium Ferricyanide ( $K_3[Fe(CN)_6]$ )
- Potassium Bromide (KBr)
- **Sodium Sulfide** ( $Na_2S$ ), anhydrous flakes or powder
- Distilled water
- Processing trays (4): one each for water pre-soak, bleach, toner, and washing
- Print tongs (separate set for each chemical bath)

- Graduated cylinders and beakers
- Timer
- Appropriate PPE (gloves, goggles, lab coat)

## 5.2 Solution Preparation

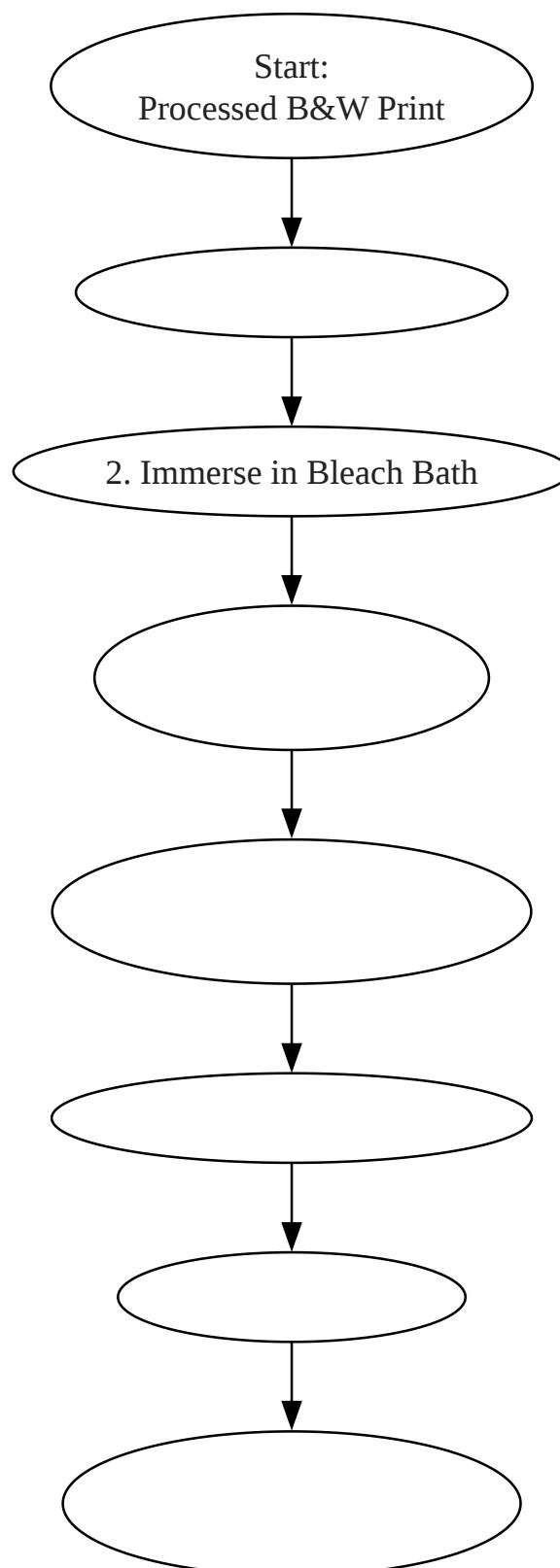
- Bleach Working Solution (1 L): Dissolve 10 g of Potassium Ferricyanide and 10 g of Potassium Bromide in approximately 800 mL of water at 20°C. Once dissolved, add water to make a final volume of 1 L.
- Toner Working Solution (1 L): In a well-ventilated fume hood, slowly add 20 g of **Sodium Sulfide** to approximately 800 mL of water at 20°C. Stir gently until dissolved, then add water to make a final volume of 1 L.

## 5.3 Toning Workflow

- Pre-Soak: Immerse the dry print in a tray of clean water for 2-3 minutes until fully saturated. This ensures even chemical action.
- Bleaching: Transfer the print to the bleach working solution. Agitate gently and continuously. The black silver image will fade to a pale yellow-brown. Bleaching time determines the extent of the final toning effect; a shorter time will tone highlights more than shadows (split-toning).  
[2]
- First Wash: Once the desired level of bleaching is achieved, transfer the print to a running water wash. Wash until the yellow stain of the potassium ferricyanide is completely gone (minimum 5 minutes for RC paper, 10-20 minutes for fiber-based paper).[12][17] This step is critical to prevent staining in the final print.
- Toning: Immerse the washed print in the **sodium sulfide** toning solution. Agitate gently. The image will redevelop rapidly with a sepia color.[6] Toning is typically complete within 1-2 minutes.
- Final Wash: Transfer the toned print to a final archival wash to remove all residual toning chemicals. A minimum of 30 minutes in running water is recommended for fiber-based prints.

[18]

- Drying: Squeegee the print to remove excess water and allow it to air dry on a clean drying screen. Toned fiber-based prints have a strong tendency to curl; they can be flattened later in a dry mount press.

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## 6.0 Factors Influencing Final Print Tone

- Photographic Paper: The type of photographic paper has a significant impact. Warm-tone papers generally produce warmer, more reddish-brown tones, while neutral or cold-tone papers yield more neutral browns.[15][19]
- Extent of Bleaching: Incomplete bleaching results in "split-toning," where the highlights and mid-tones are toned brown while the deep shadows remain untoned or are only slightly affected.[2] Complete bleaching will tone all silver in the print.
- Toner Dilution and Time: A more dilute toner solution works more slowly, allowing for greater control over the final color.[1][12] Pulling the print from the toner before redevelopment is complete can also be used for artistic effect, though it may compromise the archival benefits.
- Combined Toning: Sulfide toning can be combined with other toners, such as selenium, for complex, dual-toned effects. Because sulfide toning primarily affects highlights and mid-tones first, while selenium acts on shadows first, the sequence of toning baths produces dramatically different results.[15][16]

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